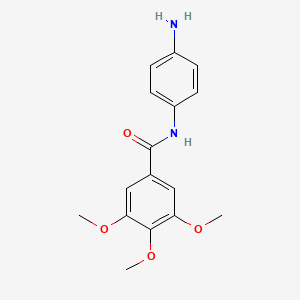

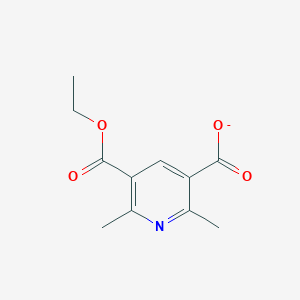

Cesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

描述

Cesium is a soft, gold-colored metal that is quickly attacked by air and reacts explosively in water . It’s a monovalent typical metal, with an electronic structure of 2, 8, 18, 18, 8, 1 .

Synthesis Analysis

There is currently no systematic evidence for the mechanism by which sodium cupric ferrocyanide adsorbs cesium . The adsorption mechanism of cesium was systematically studied by the synergistic analysis of ICP-MS, Raman, FT-IR, XRD, XPS, TGA, and SEM using sodium cupric ferrocyanide prepared in the laboratory .

Molecular Structure Analysis

The first-principle analytical approach through CASTEP analysis using Materials Studio was used to investigate the effect of Cesium (Cs) on raising the properties and optoelectronic performances of halide Pb-Sn perovskite using A-site cation engineering technique .

Chemical Reactions Analysis

A computational study comparing the effect of cesium and sodium ions in the oxadiaza excision cross-coupling reactions reveals that the cesium-coordinated species changes the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .

Physical And Chemical Properties Analysis

Cesium is a monovalent typical metal, with an electronic structure of 2, 8, 18, 18, 8, 1. When it loses its outermost electron, it will have the electronic structure of inert gases . It has a melting point of 28.5 °C, a boiling point of 671 °C, and a density of 1.873 g/cm³ .

科学研究应用

Cesium (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is widely used in scientific research applications. It is used as a catalyst in the synthesis of organic compounds, as a reagent in the production of pharmaceuticals, and as a component of agrochemicals. It is also used in the production of semiconductor materials and in the production of dyes and pigments. In addition, Cesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate salt is used in the production of polymers and other polymeric materials.

作用机制

Target of Action

Cesium is known to interact with various biological systems, often replacing potassium due to their similar chemical properties . In certain reactions, Cesium has shown exceptional chemoselectivity .

Mode of Action

Cesium’s mode of action is largely dependent on its ionic state and the specific biological system it interacts with. For instance, in the case of radioactive isotopes like Cesium-137, it decays by beta emission to a metastable nuclear isomer of barium . In certain chemical reactions, Cesium ions can change the reaction preference due to metal ion-specific transition state conformational accommodation .

Biochemical Pathways

Cesium is known to be involved in various biochemical reactions due to its reactivity and ability to replace other alkali metals in biological systems .

Pharmacokinetics

One study on Rubidium and Cesium kinetics in Channel Catfish (Ictalurus punctatus) showed that the biological half-times of Cesium were significantly longer than those of Rubidium .

Result of Action

The result of Cesium’s action can vary widely depending on the specific compound and biological system. For instance, radioactive Cesium isotopes can cause radiation damage, while non-radioactive Cesium compounds may have different effects .

Action Environment

The action, efficacy, and stability of Cesium can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect Cesium’s reactivity and the specific reactions it participates in . Furthermore, the pH, temperature, and other physical and chemical properties of the environment can also influence Cesium’s behavior .

实验室实验的优点和局限性

Cesium (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is non-toxic and has a low melting point, which makes it easy to work with. Additionally, it is highly soluble in both water and organic solvents, making it a useful reagent for organic synthesis. However, Cesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate salt can be difficult to remove from reaction mixtures and can interfere with the reactions of other compounds.

未来方向

The potential future applications of Cesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate are numerous. It could be used in the development of new materials for use in the semiconductor industry, in the development of new pharmaceuticals, and in the development of new agrochemicals. Additionally, it could be used in the development of new catalysts for organic synthesis and in the development of new polymeric materials. Finally, further research into the biochemical and physiological effects of this compound salt could lead to new treatments for a variety of diseases and conditions.

属性

IUPAC Name |

cesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2.Cs/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYFAZVDSPIIQS-CFYXSCKTSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Cs+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Cs+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19CsO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3146991.png)

![1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3147006.png)

![{5-[4-(Trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol](/img/structure/B3147023.png)